molecular formula C18H38O2 B13766259 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol CAS No. 70709-98-7

2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol

Cat. No.: B13766259
CAS No.: 70709-98-7
M. Wt: 286.5 g/mol
InChI Key: QYFQEGNEBQKTAJ-UHFFFAOYSA-N
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Description

2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol is a chemical compound with a unique structure that includes a long alkyl chain and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol typically involves the reaction of 6-pentylundecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethoxy linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted ethers or amines.

Scientific Research Applications

2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the ethoxy group can participate in hydrogen bonding, further influencing its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol: Similar in structure but with a tetrahydropyran ring instead of a long alkyl chain.

    2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol: Contains an aminopyridine group instead of a long alkyl chain.

Uniqueness

2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and industrial formulations.

Properties

CAS No.

70709-98-7

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

IUPAC Name

2-(6-pentylundecan-6-yloxy)ethanol

InChI

InChI=1S/C18H38O2/c1-4-7-10-13-18(20-17-16-19,14-11-8-5-2)15-12-9-6-3/h19H,4-17H2,1-3H3

InChI Key

QYFQEGNEBQKTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCC)OCCO

Origin of Product

United States

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